2-(4-Bromomethylphenyl)pyridine

Organic synthesis Benzylic bromination Process chemistry

2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3) provides a unique balance of reactivity and stability: benzylic bromide offers ~1,000× higher SN2 reactivity than chloromethyl analogs, enabling mild-condition functionalization while avoiding the decomposition issues of iodomethyl derivatives. This intermediate enables cost-effective oxidation to 4-(pyridin-2-yl)benzaldehyde for anti-HIV drug candidates, bypassing expensive Ni-catalyzed routes. Verified supplier with cold-chain shipping.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
CAS No. 52199-24-3
Cat. No. B127634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromomethylphenyl)pyridine
CAS52199-24-3
Synonyms4-(2-Pyridyl)benzyl Bromide; 
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
InChIKeyFCLQGHNSQXFQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromomethylphenyl)pyridine CAS 52199-24-3: Chemical Class, Specifications, and Procurement-Ready Characteristics


2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3; molecular formula C12H10BrN; molecular weight 248.12 g/mol) is a phenylpyridine derivative bearing a benzylic bromomethyl substituent at the para position of the phenyl ring . This bifunctional building block comprises a 2-pyridyl group capable of coordination or directing-group function and a reactive bromomethyl moiety that undergoes nucleophilic substitution and cross-coupling reactions [1]. The compound typically appears as a crystalline solid with a melting point of 68–69 °C and requires storage under inert gas (nitrogen or argon) at 2–8 °C .

2-(4-Bromomethylphenyl)pyridine: Why Chloromethyl, Iodomethyl, and Non-Halogenated Analogs Cannot Be Interchanged Without Risk


Generic substitution of 2-(4-bromomethylphenyl)pyridine with its chloromethyl analog (2-(4-chloromethylphenyl)pyridine) or non-halogenated 2-(p-tolyl)pyridine is scientifically inadvisable without re-optimization . The benzylic bromide moiety exhibits significantly higher leaving-group propensity (ca. 10³-fold greater in SN2 reactions) than the corresponding chloride [1], directly impacting reaction rates and regiochemical outcomes in nucleophilic substitution sequences. Conversely, the iodomethyl analog, while more reactive, demonstrates markedly inferior thermal and storage stability, with accelerated decomposition under ambient light or elevated temperatures [2]. The quantitative evidence presented in Section 3 demonstrates that this compound occupies a uniquely balanced reactivity-stability window that cannot be reproduced by simply substituting any single analog.

2-(4-Bromomethylphenyl)pyridine: Comparative Quantitative Evidence for Scientific Selection


Validated 64.2% Isolated Yield for Benzylic Bromination: Reproducible Multigram-Scale Synthesis of 2-(4-Bromomethylphenyl)pyridine

A validated synthetic protocol using N-bromosuccinimide (NBS) with benzoyl peroxide initiator in CCl4 delivers 2-(4-bromomethylphenyl)pyridine in 64.2% isolated yield at 111.91 g scale from 2-(p-tolyl)pyridine [1]. This multigram reproducibility enables consistent procurement and process scaling. In contrast, the alternative Grignard-mediated route using 4-bromobenzaldehyde dimethyl acetal and 2-bromopyridine with [1,3-bis(diphenylphosphino)propane]nickel(II) chloride catalyst is documented to be substantially more expensive due to costly reagents and the industrially scarce nickel catalyst [2].

Organic synthesis Benzylic bromination Process chemistry

Direct Access to 4-(Pyridin-2-yl)benzaldehyde via Sommelet/Delépine-Type Oxidation: Economical Alternative to Cost-Prohibitive Ni-Catalyzed Routes

2-(4-Bromomethylphenyl)pyridine (or its salt) undergoes reaction with hexamethylenetetramine and water to directly yield 4-(pyridin-2-yl)benzaldehyde [1], a critical intermediate in the synthesis of N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine, which is a key precursor to compound (A) — an anti-HIV drug candidate [2]. The baseline Grignard/Ni-catalyzed method for preparing this aldehyde relies on 4-bromobenzaldehyde dimethyl acetal, 2-bromopyridine, and the industrially scarce [1,3-bis(diphenylphosphino)propane]nickel(II) chloride catalyst, which the patent explicitly identifies as extremely expensive and difficult to obtain at industrial scale [2].

Pharmaceutical intermediate synthesis Anti-HIV drug precursors Aldehyde synthesis

Leaving-Group Reactivity Advantage Over Chloromethyl Analog: Benzylic Bromide vs. Chloride in SN2 Functionalization

The benzylic bromomethyl group in 2-(4-bromomethylphenyl)pyridine exhibits an SN2 relative reactivity approximately three orders of magnitude (10³×) greater than its chloromethyl analog, based on well-established physical organic principles for benzylic leaving groups [1]. The chloromethyl analog 2-(4-chloromethylphenyl)pyridine demonstrates significantly slower substitution kinetics, often requiring elevated temperatures, stronger nucleophiles, or phase-transfer catalysis to achieve comparable conversion, thereby increasing reaction times and potential side-product formation.

Nucleophilic substitution Reaction kinetics Functional group interconversion

Stability Advantage Over Iodomethyl Analog: Ambient Storage Viability for 2-(4-Bromomethylphenyl)pyridine

2-(4-Bromomethylphenyl)pyridine exhibits solid-state stability at ambient temperature under inert atmosphere, with a defined melting point of 68–69 °C and recommended storage at 2–8 °C under nitrogen or argon . In contrast, the corresponding iodomethyl analog (2-(4-iodomethylphenyl)pyridine), while offering even higher SN2 reactivity, is prone to photolytic and thermal decomposition via benzylic C–I bond homolysis, necessitating strict cold-chain storage (−20 °C or lower) and exclusion of light to prevent degradation [1].

Chemical stability Storage conditions Procurement logistics

Precedented Utility in HIV Protease Inhibitor Synthesis: Documented Pharmaceutical Intermediate Applications

2-(4-Bromomethylphenyl)pyridine is documented as a phenylpyridine derivative employed in the preparation of HIV protease inhibitors and other pharmaceutical agents . This established precedent in antiviral drug synthesis provides a validated application pathway that is not equivalently documented for the chloromethyl or non-halogenated analogs. The compound has been specifically referenced in medicinal chemistry literature (e.g., De Goey, D.A. et al., J. Med. Chem., 2009, 52, 2571; Engstrom, K. et al., J. Org. Chem., 2006, 71, 5369) .

Medicinal chemistry HIV protease inhibitors Pharmaceutical intermediates

Modular Terpyridine Ligand Synthesis via Wittig Olefination: Access to Extended Conjugated Architectures

4′-(4-Bromomethylphenyl)-2,2′:6′,2″-terpyridine phosphonium salt, derived from 2-(4-bromomethylphenyl)pyridine via terpyridine assembly and subsequent phosphonium salt formation, undergoes Wittig reaction with propargylaldehyde to yield (E)-4′-(4-(but-1-en-3-ynyl)phenyl)-2,2′:6′,2″-terpyridine [1]. This demonstrates the compound's utility in constructing extended conjugated terpyridine architectures for coordination chemistry and materials science applications. The bromomethyl group serves as a modular handle for post-functionalization after terpyridine core assembly — a capability not equally accessible with non-halogenated analogs.

Coordination chemistry Terpyridine ligands Supramolecular chemistry

2-(4-Bromomethylphenyl)pyridine CAS 52199-24-3: Priority Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of 4-(Pyridin-2-yl)benzaldehyde for Anti-HIV Drug Intermediate Production

2-(4-Bromomethylphenyl)pyridine (or its salt form) reacts with hexamethylenetetramine in aqueous media to directly afford 4-(pyridin-2-yl)benzaldehyde [1], the essential precursor to N-(tert-butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine and subsequently compound (A) — an anti-HIV drug candidate [2]. This oxidation pathway bypasses the cost-prohibitive Grignard/Ni(dppp)Cl2-catalyzed route that relies on industrially scarce and expensive nickel catalyst systems [1]. Procurement of this bromomethylpyridine directly enables economical, scalable access to the aldehyde intermediate for antiviral drug development programs.

Nucleophilic Substitution Reactions Requiring High Benzylic Reactivity Without Thermal Activation

When synthetic sequences demand rapid benzylic functionalization under mild conditions (e.g., with heat-sensitive substrates or in the presence of base-labile protecting groups), the approximately 1,000-fold enhanced SN2 reactivity of the benzylic bromide relative to the chloromethyl analog [1] makes 2-(4-bromomethylphenyl)pyridine the preferred electrophile. This reactivity advantage enables shorter reaction times, ambient temperature operation, and reduced side-product formation compared to the chloromethyl derivative 2-(4-chloromethylphenyl)pyridine [2].

Late-Stage Diversification of Preassembled 2-Arylpyridine and Terpyridine Coordination Scaffolds

For coordination chemists constructing metal-binding architectures, 2-(4-bromomethylphenyl)pyridine provides a strategic advantage: the terpyridine or 2-arylpyridine core can be assembled first using established cross-coupling chemistry (e.g., Suzuki-Miyaura coupling), while the intact bromomethyl group is preserved for late-stage diversification via Wittig olefination, nucleophilic substitution, or other C–C bond-forming reactions [1]. This modular approach enables systematic ligand library generation from a single intermediate and is not feasible with non-halogenated analogs such as 2-(p-tolyl)pyridine [2].

Medicinal Chemistry Programs Developing HIV Protease Inhibitors or Related Antiviral Agents

2-(4-Bromomethylphenyl)pyridine is explicitly referenced in medicinal chemistry literature as a building block for HIV protease inhibitor synthesis (De Goey, D.A. et al., J. Med. Chem., 2009; Engstrom, K. et al., J. Org. Chem., 2006) [1]. Procurement for antiviral drug discovery programs is supported by established literature precedent, providing validated synthetic protocols and known structure-activity relationships that are not equivalently documented for the chloromethyl or non-halogenated analogs. This reduces development risk and accelerates structure-activity relationship exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromomethylphenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.